N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(16-11-21-17-6-2-1-5-15(16)17)22-10-13-4-3-8-20-18(13)14-7-9-24-12-14/h1-9,11-12,21H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMONTACCYXKPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole, pyridine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its fused pyridine-thiophene system, which distinguishes it from related molecules. Key analogs and their differences are outlined below:
Binding Affinity and Molecular Interactions
Table 2: Binding Affinities and Residue Interactions of Pyridine-Thiophene Analogs
Hypothesized Interactions for Target Compound :
- The indole-3-carboxamide group may form H-bonds with polar residues (e.g., ASN142, GLN189) similar to 5RH1 and 5RGZ .
Biological Activity
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory applications. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement that includes an indole core, which is known for its diverse biological activities.
Research indicates that compounds containing indole and thiophene moieties exhibit various mechanisms of action, including:
- Inhibition of cancer cell proliferation : Indole derivatives have been shown to interfere with cellular signaling pathways involved in cancer progression.
- Antimicrobial properties : Many indole-based compounds demonstrate efficacy against various bacterial strains, including resistant strains.
- Anti-inflammatory effects : The presence of the thiophene ring contributes to the modulation of inflammatory responses.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, a recent investigation demonstrated that related indole compounds exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7d | HCT116 | < 200 |
| Control | 5-Fluorouracil | 371.36 |
These results indicate that this compound may have comparable or superior activity to established chemotherapeutics.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. Studies show that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The following table presents minimum inhibitory concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | >100 |
| Candida albicans | 7.80 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Effects
Research has indicated that indole derivatives can modulate inflammatory pathways. For example, compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines in vitro.
Case Studies
- Case Study on Anticancer Activity : A study involving this compound demonstrated its ability to induce apoptosis in HCT116 cells through caspase activation. The compound increased caspase 3 levels significantly compared to controls, indicating a potential mechanism for its anticancer effects.
- Case Study on Antimicrobial Properties : In a comparative study, this compound was tested against MRSA strains. It showed lower MIC values than conventional antibiotics, suggesting its potential as a treatment for resistant infections.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a thiophene-substituted pyridine scaffold to an indole-3-carboxamide moiety. Key steps include:
- Catalyst Selection : Palladium or copper catalysts are often used for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the thiophene ring to the pyridine core .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) at 80–120°C optimize intermediate formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) by removing unreacted starting materials or byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm structural integrity, with specific signals for thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and indole NH (δ ~10.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for polymorphic forms .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., pyridine-thiophene precursors) or over-alkylated indole derivatives. These are minimized via stoichiometric control (1:1 molar ratio of reactants) and monitored via TLC .
- Oxidative Degradation : Thiophene sulfur oxidation can occur; inert atmospheres and antioxidants (e.g., BHT) reduce this risk .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition above 150°C (DSC analysis). Store at –20°C in amber vials to prevent light-induced degradation .
- Solvent Compatibility : Stable in DMSO for >6 months; avoid aqueous buffers with pH >8 to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to kinase domains or GPCRs, guided by the indole-thiophene pharmacophore .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) for target proteins immobilized on sensor chips .
- Radioligand Displacement Assays : Compete with ³H-labeled ligands (e.g., serotonin receptor antagonists) to measure IC₅₀ values .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the thiophene (e.g., 2-thienyl vs. 3-thienyl) or indole substituents (e.g., electron-withdrawing groups at C5) to assess potency shifts .
- Pharmacophore Mapping : Overlay active conformations with known inhibitors (e.g., kinase inhibitors) to identify critical hydrogen-bonding motifs .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., cytotoxicity in HeLa cells) to rule out assay-specific artifacts .
- Biophysical Validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics independent of fluorescence interference .
Q. What computational modeling approaches are suitable for predicting metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
